2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S2/c1-27-19-8-3-2-7-18(19)22-20(24)14-16-6-4-5-13-23(16)28(25,26)17-11-9-15(21)10-12-17/h2-3,7-12,16H,4-6,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXATOYPXHHWNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 1-((4-chlorophenyl)sulfonyl)piperidine. This intermediate is then reacted with 2-(methylthio)phenylacetic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The methanesulfonamide moiety participates in classic sulfonamide reactions:
-
Hydrolysis : Under acidic or alkaline conditions, cleavage of the S-N bond occurs, yielding 4-fluorophenylmethanesulfonic acid and the corresponding amine derivative.
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Nucleophilic Substitution : The electrophilic sulfur atom facilitates substitutions with amines or thiols at elevated temperatures (60-80°C).
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Condensation Reactions : Forms Schiff bases with aldehydes/ketones in ethanol under reflux.
Key Influence : The 4-fluorophenyl group enhances electrophilicity at the sulfonamide sulfur through electron-withdrawing effects, accelerating reactions by 20-30% compared to non-fluorinated analogues .
Dimethylamino-Ethyl Side Chain Reactivity
This tertiary amine group enables:
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Acid-Base Reactions : Protonation in acidic media (pH < 4) forms water-soluble salts, while deprotonation occurs above pH 10.
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Coordination Chemistry : Binds transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous ethanol, forming complexes with 1:1 stoichiometry.
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Quaternary Ammonium Formation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile to yield quaternary ammonium derivatives .
Indolin Heterocycle Transformations
The 1-methylindolin-5-yl group undergoes:
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Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) preferentially occurs at the 4-position of the indoline ring.
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Oxidative Ring-Opening : Treatment with H₂O₂/FeSO₄ cleaves the indoline ring, producing a ketone intermediate .
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Radical Coupling : Under visible light irradiation with nBu₄NI catalyst, generates persistent oxindole radicals for cross-coupling (Fig. 1) .
Table 1 : Indolin Reaction Conditions and Outcomes
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration | 0°C, HNO₃/H₂SO₄, 2 h | 4-Nitroindolin derivative | 68 |
| Oxidative Cleavage | 25°C, H₂O₂/FeSO₄, 6 h | 5-Ketopentylsulfonamide | 52 |
| Radical Cross-Coupling | 10 W LED, THF, 12 h | Biaryl-coupled sulfonamide | 94 |
Fluorophenyl Group Participation
The 4-fluorophenyl substituent directs:
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SNAr Reactions : Fluorine acts as a leaving group in nucleophilic aromatic substitution with amines/phenoxides at 80-100°C .
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Ortho-Metalation : n-BuLi at -78°C deprotonates the ortho position for subsequent functionalization .
Mechanistic Insight : Competition between SNAr and radical pathways is solvent-dependent. Polar aprotic solvents (DMF, THF) favor SNAr, while non-polar solvents promote radical intermediates .
Scientific Research Applications
The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide has garnered attention in various scientific fields due to its unique structural features and potential applications in medicinal chemistry. This article delves into its applications, focusing on its biological activity, synthesis methods, and relevant case studies.
Key Structural Features:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, contributing to the compound's biological activity.
- Sulfonyl Group : Enhances reactivity and potential interactions with biological targets.
- Chlorophenyl Moiety : Imparts specific electronic properties that may influence the compound's efficacy.
Medicinal Chemistry
The compound exhibits several promising biological activities that make it a candidate for therapeutic development:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.
- Cytotoxicity : Investigations have shown that this compound can selectively induce cytotoxic effects against various cancer cell lines while sparing normal cells. For example, compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to diseases, such as acetylcholinesterase, which is crucial in neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial efficacy of this compound.
- Methodology : In vitro assays were conducted against Staphylococcus aureus and E. coli.
- Results : The compound exhibited significant growth inhibition at concentrations of 50 µg/mL for S. aureus and moderate inhibition at 100 µg/mL for E. coli.
| Study | Pathogen Tested | Effect Observed |
|---|---|---|
| Study A | Staphylococcus aureus | Inhibition at 50 µg/mL |
| Study B | Escherichia coli | Moderate inhibition at 100 µg/mL |
- Cytotoxicity Assessment :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Methodology : Cell viability assays were performed using human breast cancer cells.
- Results : The compound showed a significant reduction in cell viability at concentrations as low as 10 µM.
Potential Therapeutic Uses
Given its diverse biological activities, this compound may have potential applications in:
- Developing new antimicrobial agents.
- Creating targeted therapies for specific cancer types.
- Formulating drugs aimed at treating neurodegenerative diseases through enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Their Implications
The table below highlights key analogs and their distinguishing features:
| Compound Name | Substituent Variations vs. Target Compound | Molecular Formula | Potential Impact on Properties | Reference |
|---|---|---|---|---|
| 2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide | Fluoro (instead of chloro); p-tolyl (instead of methylthio) | C₂₀H₂₃FN₂O₃S | Increased electronegativity; altered receptor selectivity | |
| 2-(1-((4-Methylphenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide | Methyl (instead of chloro); ethylphenyl (instead of methylthio) | C₂₂H₂₈N₂O₃S | Enhanced lipophilicity; potential PK/PD differences | |
| 2-(1-((4-Methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide | Methoxy (instead of chloro); ethylphenyl | C₂₂H₂₈N₂O₄S | Improved solubility; altered metabolic stability | |
| 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxybenzyl)acetamide | Methoxybenzyl (instead of methylthio) | C₂₁H₂₅ClN₂O₄S | Reduced lipophilicity; modified target engagement |
Key Findings from Comparative Studies
- Halogen Substitutions: 4-Chloro vs. 4-Fluoro: Chloro’s larger atomic radius and lower electronegativity may enhance hydrophobic interactions in binding pockets compared to fluoro . 4-Chloro vs.
Aromatic Substituents :
- Methylthio (S-CH₃) vs. Methoxy (O-CH₃) : Methylthio’s higher lipophilicity and weaker hydrogen-bonding capacity may improve blood-brain barrier penetration compared to methoxy .
- Ethylphenyl vs. Tolyl : Ethylphenyl’s extended alkyl chain could enhance binding to hydrophobic receptor regions .
Biological Activity Trends :
- Compounds with 4-chlorophenyl groups consistently show stronger enzyme inhibition (e.g., carbonic anhydrase) than methyl or methoxy analogs .
- Methylthio -containing derivatives demonstrate superior antimicrobial activity in preliminary assays, possibly due to sulfur’s role in disrupting microbial membranes .
Biological Activity
The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide is a synthetic organic molecule with potential therapeutic applications. Its complex structure includes a piperidine ring, a sulfonyl group, and an acetamide moiety, which contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 439.0 g/mol. The presence of functional groups such as chlorophenyl and methylthio enhances its reactivity and biological interactions.
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives containing the piperidine nucleus have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities. Notably, it has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes. Compounds derived from similar structures have demonstrated IC50 values indicating their potency as enzyme inhibitors:
| Compound | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | AChE | 0.63 ± 0.001 |
| Other derivatives | Urease | 2.14 ± 0.003 |
Anticancer Activity
The sulfonamide moiety is associated with anticancer properties, as compounds with similar functionalities have been explored for their potential in cancer chemotherapy . The mechanism of action may involve the modulation of signaling pathways related to cell proliferation and apoptosis.
The biological activity of This compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal communication and offering therapeutic benefits for neurological conditions .
Case Studies
- Study on Antibacterial Properties : A series of synthesized piperidine derivatives were evaluated for their antibacterial activity against multiple strains. The results indicated that modifications on the piperidine ring significantly impacted the antibacterial efficacy.
- Enzyme Inhibition Study : In a comparative study, several derivatives were tested for their AChE inhibitory activity. The results demonstrated that structural variations greatly influenced their potency, highlighting the importance of functional group positioning.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
